molecular formula C19H14Cl2FNO2 B1423864 1-(3-chlorobenzyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone CAS No. 477869-76-4

1-(3-chlorobenzyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

Cat. No. B1423864
M. Wt: 378.2 g/mol
InChI Key: BXBCDLIYDFAVQH-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorobenzyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone” is a complex organic molecule that contains several functional groups. It has two benzyl groups, one of which is substituted with a chlorine atom and the other with both a chlorine and a fluorine atom. It also contains a pyridinone ring, which is a six-membered ring with one nitrogen atom and a carbonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzyl halides and pyridinone. The benzyl halides could potentially be prepared from the corresponding benzyl alcohols via halogenation . The exact synthetic route would depend on many factors, including the desired yield, cost of reagents, and reaction conditions.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the halogen substituents and the pyridinone ring. The halogens might make the benzyl groups more susceptible to nucleophilic substitution reactions. The carbonyl group in the pyridinone ring could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the halogens might increase its density and boiling point compared to similar-sized hydrocarbons .

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

1-(3-chlorobenzyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone and its derivatives have been synthesized and evaluated for their biological activity. In one study, derivatives of this compound were created and assessed for their analgesic and anti-inflammatory potential. Notably, certain compounds exhibited comparable or even superior potency to established anti-inflammatory and analgesic agents in animal models, both in acute and chronic settings (Muchowski et al., 1985).

Radiopharmaceutical Potential

Compounds structurally similar to 1-(3-chlorobenzyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone have been explored for their potential in radiopharmaceutical applications. For instance, a series of monocationic complexes of N-substituted-3-hydroxy-2-methyl-4-pyridinones, labeled with technetium(IV)-99m, demonstrated significant uptake and retention in the kidneys of rabbits and mice. This suggests their potential as morphologic renal agents in medical imaging (Edwards et al., 1993).

Anti-Trypanosomal Activity

Certain 1-benzyl-3-aryl-2-thiohydantoin derivatives, which include structural elements akin to 1-(3-chlorobenzyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone, have shown significant anti-Trypanosoma brucei activity. These compounds have led to a substantial improvement in potency compared to initial compounds and demonstrated 100% cure rates in animal models of Human African Trypanosomiasis after oral treatment (Buchynskyy et al., 2017).

Miscellaneous Biological Activities

Compounds structurally related to 1-(3-chlorobenzyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone have been synthesized and studied for various biological activities. For instance, derivatives of 4-hydroxybenzyl alcohol, a compound sharing a similar structural motif, showed significant sedative-hypnotic activities in animal models, suggesting their potential as agents against insomnia (Zhu et al., 2018).

Safety And Hazards

As with any chemical, handling this compound would require appropriate safety measures. These might include wearing personal protective equipment and working in a well-ventilated area. Specific safety data would depend on experimental testing .

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-1-[(3-chlorophenyl)methyl]-4-hydroxypyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2FNO2/c20-13-4-1-3-12(9-13)11-23-8-7-18(24)15(19(23)25)10-14-16(21)5-2-6-17(14)22/h1-9,24H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBCDLIYDFAVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC(=C(C2=O)CC3=C(C=CC=C3Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501122573
Record name 3-[(2-Chloro-6-fluorophenyl)methyl]-1-[(3-chlorophenyl)methyl]-4-hydroxy-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

CAS RN

477869-76-4
Record name 3-[(2-Chloro-6-fluorophenyl)methyl]-1-[(3-chlorophenyl)methyl]-4-hydroxy-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477869-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Chloro-6-fluorophenyl)methyl]-1-[(3-chlorophenyl)methyl]-4-hydroxy-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-chlorobenzyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
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1-(3-chlorobenzyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
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1-(3-chlorobenzyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
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1-(3-chlorobenzyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
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1-(3-chlorobenzyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

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